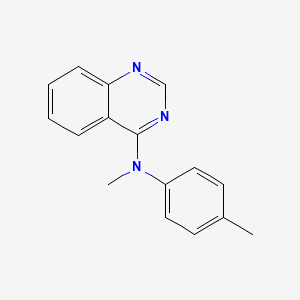
N-Methyl-N-(p-tolyl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(p-tolyl)quinazolin-4-amine is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(p-tolyl)quinazolin-4-amine typically involves the reaction of 4-methylbenzylamine with quinazoline derivatives under specific conditions. One common method is the condensation reaction, where the amine group of 4-methylbenzylamine reacts with the quinazoline derivative in the presence of a catalyst such as palladium or nickel. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-(p-tolyl)quinazolin-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro or tetrahydro forms.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex quinazoline derivatives with potential pharmaceutical applications.
Biology: It has shown promise in biological assays for its potential as an antimicrobial and anticancer agent.
Medicine: Research has indicated its potential use in the development of new drugs for treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(p-tolyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer cell proliferation. By blocking these pathways, the compound can induce apoptosis (programmed cell death) in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline: The parent compound with a similar core structure.
4-Methylquinazoline: A derivative with a methyl group at the 4-position.
4-Aminoquinazoline: A derivative with an amino group at the 4-position.
Uniqueness
N-Methyl-N-(p-tolyl)quinazolin-4-amine is unique due to the presence of both a 4-methyl-phenyl group and a quinazoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its unique structure allows for specific interactions with molecular targets, leading to its potential therapeutic applications .
Propiedades
Número CAS |
827030-64-8 |
|---|---|
Fórmula molecular |
C16H15N3 |
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
N-methyl-N-(4-methylphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C16H15N3/c1-12-7-9-13(10-8-12)19(2)16-14-5-3-4-6-15(14)17-11-18-16/h3-11H,1-2H3 |
Clave InChI |
BKAPFJQADCYFEI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C)C2=NC=NC3=CC=CC=C32 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





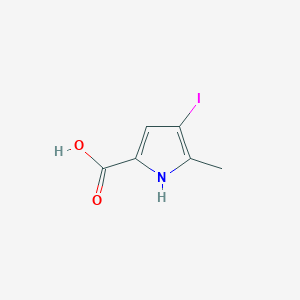

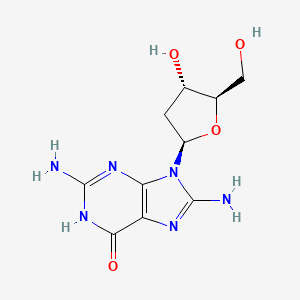
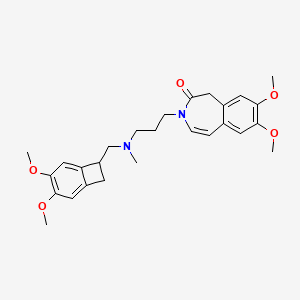
![2-[(phenylsulfanyl)methyl]piperidine](/img/structure/B8737447.png)
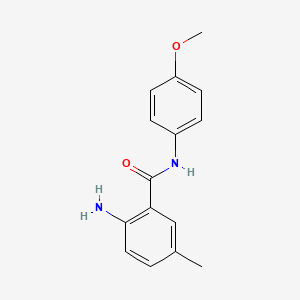
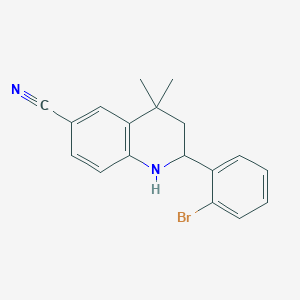
![(3AS,4S,6AR)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine](/img/structure/B8737483.png)
![1-(Imidazo[1,2-a]pyridin-6-yl)propan-2-one](/img/structure/B8737491.png)
